1-(2-aminoethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoyl and hydroxyphenyl derivatives with an aminoethyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and antifungal activities.
Coumarin derivatives: Exhibiting a range of biological activities, including anticoagulant and anti-inflammatory effects.
Uniqueness
1-(2-AMINOETHYL)-4-BENZOYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4E)-1-(2-aminoethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H20N2O5/c1-27-15-11-13(7-8-14(15)23)17-16(18(24)12-5-3-2-4-6-12)19(25)20(26)22(17)10-9-21/h2-8,11,17,23-24H,9-10,21H2,1H3/b18-16+ |
InChI Key |
OTBKEPZUUUYXGH-FBMGVBCBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN)O |
Origin of Product |
United States |
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